A Technical Guide to the Physicochemical Properties of 4-Ethoxy-1H-indole-3-carbaldehyde
A Technical Guide to the Physicochemical Properties of 4-Ethoxy-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-carbaldehyde and its derivatives are cornerstone scaffolds in medicinal chemistry, recognized for their versatile biological activities and as key intermediates in the synthesis of complex therapeutic agents. This guide focuses on a specific, yet under-characterized member of this family: 4-ethoxy-1H-indole-3-carbaldehyde. While direct experimental data for this compound is sparse in publicly accessible literature, its physicochemical profile can be reliably predicted through the analysis of closely related analogs and foundational chemical principles. This document provides a comprehensive technical overview of the predicted properties of 4-ethoxy-1H-indole-3-carbaldehyde and presents detailed, field-proven experimental protocols for their empirical determination. The methodologies described herein are designed to serve as a self-validating framework for researchers engaged in the synthesis, characterization, and application of novel indole derivatives.
Molecular Structure and Foundational Data
The initial step in characterizing any chemical entity is to define its fundamental molecular properties. The structure of 4-ethoxy-1H-indole-3-carbaldehyde combines an indole core, an electron-donating ethoxy group at the C4 position of the benzene ring, and an electron-withdrawing aldehyde (formyl) group at the C3 position of the pyrrole ring. This specific arrangement of functional groups is expected to significantly influence its electronic properties, reactivity, and intermolecular interactions.
Figure 1: Chemical structure of 4-ethoxy-1H-indole-3-carbaldehyde.
Table 1: Computed Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO₂ | Calculated |
| Molecular Weight | 189.21 g/mol | Calculated |
| Exact Mass | 189.07898 Da | Calculated |
| InChIKey | N/A (Unregistered) | N/A |
| CAS Number | N/A (Unregistered) | N/A |
Synthesis and Purification
The most direct and established route for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] The indole nucleus, particularly at the C3 position, is highly susceptible to this type of electrophilic substitution. The presence of the electron-donating 4-ethoxy group is expected to further activate the indole ring towards formylation.
Caption: Proposed workflow for the synthesis and purification of the title compound.
Protocol 2.1: Synthesis via Vilsmeier-Haack Reaction
-
Expertise & Causality: This protocol is adapted from the well-established procedure for indole formylation.[4] The reaction is conducted at low temperatures initially to control the exothermic formation of the Vilsmeier reagent. The temperature is then raised to facilitate the electrophilic attack on the indole ring. The final hydrolysis step is critical for converting the intermediate iminium salt to the desired aldehyde.
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Cool the flask to 0°C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature below 5°C. The formation of the chloroiminium salt (Vilsmeier reagent) will result in a viscous solution.
-
Substrate Addition: Dissolve the starting material, 4-ethoxyindole (1.0 eq), in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 1 hour, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40°C. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0°C. Carefully add crushed ice to the flask, followed by a cold aqueous solution of sodium hydroxide (e.g., 4M) to neutralize the acid and hydrolyze the iminium salt. This step is highly exothermic and must be performed with caution.
-
Isolation: The product often precipitates from the aqueous solution upon neutralization/hydrolysis. Stir the resulting suspension for 1 hour to ensure complete hydrolysis. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then dry it. The primary method for purification is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If recrystallization is insufficient, silica gel column chromatography can be employed.
Core Physicochemical Properties
3.1. Appearance and Melting Point
Based on analogs like indole-3-carbaldehyde (off-white to beige crystalline powder) and 4-hydroxyindole-3-carbaldehyde (yellow crystals), 4-ethoxy-1H-indole-3-carbaldehyde is predicted to be an off-white to yellow crystalline solid at room temperature.[5][6]
The melting point is a critical indicator of purity. For indole-3-carbaldehyde, the melting point is reported as 193-198°C.[7] The related 4-hydroxy analog melts at 190-193°C.[6] The substitution of the 4-hydroxy group with a 4-ethoxy group may slightly alter crystal packing and intermolecular forces, but the melting point is expected to be in a similar high range, likely between 180-200°C.
Protocol 3.1: Melting Point Determination
-
Trustworthiness: This protocol follows the standard capillary method, which provides a narrow melting range for pure compounds and a depressed, broader range for impure samples, making it a self-validating test for purity.[8]
-
Sample Preparation: Ensure the synthesized compound is completely dry. Place a small amount on a watch glass and crush it into a fine powder.[9]
-
Loading: Jab the open end of a glass capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm height is achieved.[10]
-
Measurement (Rapid Estimation): Place the capillary in a melting point apparatus. Heat rapidly to get an approximate melting range. This saves time and prevents overshooting the melting point in subsequent, more accurate measurements.[10]
-
Measurement (Accurate Determination): Allow the apparatus to cool to at least 15-20°C below the estimated melting point.[9] Insert a new sample. Heat at a slow, controlled rate (1-2°C per minute).[8]
-
Recording: Record the temperature at which the first droplet of liquid appears (T₁). Record the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-1.5°C).
3.2. Solubility Profile
The solubility of a compound is paramount in drug development, affecting everything from formulation to bioavailability. Indole-3-carbaldehyde itself is sparingly soluble in water but shows good solubility in organic solvents like DMSO and dimethylformamide.[7][11] The introduction of the ethoxy group at the C4 position is not expected to dramatically increase aqueous solubility. The molecule retains its predominantly hydrophobic indole core and lacks significant new hydrogen bond donating/accepting sites for aqueous interaction. Therefore, 4-ethoxy-1H-indole-3-carbaldehyde is predicted to have low aqueous solubility and good solubility in polar aprotic organic solvents.
Protocol 3.2: Equilibrium Solubility Determination (Shake-Flask Method)
-
Authoritative Grounding: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, as it ensures the solution is fully saturated.[12]
-
Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol). The presence of undissolved solid throughout the experiment is crucial.[13]
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[13][14]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand. Remove any undissolved solid by centrifuging the samples at high speed or by filtering through a 0.22 µm syringe filter.[15]
-
Quantification: Carefully withdraw an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS. A standard curve prepared with known concentrations of the compound is required for accurate quantification.[14]
Caption: A logical workflow for addressing low aqueous solubility in drug development.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides the definitive structural fingerprint of a molecule.[16] Based on the known spectra of related indole-3-carbaldehydes, a detailed prediction of the spectral data for the 4-ethoxy derivative can be made.
Table 2: Predicted Spectroscopic and Spectrometric Data
| Technique | Predicted Key Features |
|---|---|
| ¹H NMR | Aldehyde-H: ~9.9-10.1 ppm (singlet). Indole N-H: >11.0 ppm (broad singlet). Aromatic-H: 6.8-7.8 ppm (doublets, triplets). H-2: ~8.0-8.3 ppm (singlet or doublet). Ethoxy-CH₂: ~4.1-4.3 ppm (quartet). Ethoxy-CH₃: ~1.4-1.6 ppm (triplet). |
| ¹³C NMR | Aldehyde C=O: ~184-186 ppm. Aromatic/Heteroaromatic Cs: 105-155 ppm. C4-O: ~150-155 ppm. Ethoxy-CH₂: ~64-66 ppm. Ethoxy-CH₃: ~14-16 ppm. |
| FTIR (cm⁻¹) | N-H stretch: ~3300-3400 (sharp). C-H (aromatic): ~3100-3000. C-H (aliphatic): ~2980-2850. C=O stretch (aldehyde): ~1650-1670 (strong). C=C stretch (aromatic): ~1600-1450. C-O stretch (ether): ~1250-1200. |
| Mass Spec. | [M+H]⁺ (ESI+): m/z 190.08. Key Fragments (EI): M-1 (loss of H•), M-29 (loss of CHO•), indolyl-methyl cation. |
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[17] The predicted chemical shifts are based on extensive data for indole-3-carbaldehyde and its derivatives.[18][19] The aldehyde proton signal is characteristically downfield due to the deshielding effect of the carbonyl group. The ethoxy group will present a classic ethyl pattern: a quartet for the methylene protons coupled to the methyl group, and a triplet for the methyl protons coupled to the methylene group.
Protocol 4.1: Acquiring ¹H and ¹³C NMR Spectra
-
Expertise & Causality: This protocol outlines standard practices for obtaining high-quality NMR data.[20] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it will solubilize the compound and its residual proton signal does not typically interfere with key analyte signals. For ¹³C NMR, a sufficient number of scans and an appropriate relaxation delay (d1) are necessary to obtain good signal-to-noise, especially for quaternary carbons.[21][22]
-
Sample Preparation: Accurately weigh 5-10 mg of the dry, pure compound and dissolve it in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H Spectrum Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 12 ppm).
-
Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.[23]
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Use a relaxation delay (d1) of 2-5 seconds to allow for full relaxation of quaternary carbons.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals and pick the peaks for both spectra.
4.2. Infrared (IR) Spectroscopy
FTIR spectroscopy is essential for identifying the functional groups within a molecule. The most prominent and diagnostic peak for 4-ethoxy-1H-indole-3-carbaldehyde will be the strong carbonyl (C=O) stretch of the aldehyde, expected around 1650-1670 cm⁻¹.[24] This value is slightly lower than a typical aliphatic aldehyde due to conjugation with the indole ring system. Other key absorbances will confirm the presence of the N-H group, aromatic C-H bonds, and the C-O ether linkage.[25]
Protocol 4.2: Acquiring an ATR-FTIR Spectrum
-
Trustworthiness: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable sampling technique that requires minimal sample preparation, reducing the chance of operator error and ensuring excellent sample-to-crystal contact for high-quality spectra.[5][26][27]
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.[28] Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the solid, powdered sample directly onto the ATR crystal.[29]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[29]
-
Sample Scan: Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans to improve the signal-to-noise ratio.
-
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol).
4.3. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.[30] For 4-ethoxy-1H-indole-3-carbaldehyde, electrospray ionization (ESI) in positive mode is expected to readily show the protonated molecular ion [M+H]⁺ at m/z 190.08. Under higher energy conditions, such as electron ionization (EI), characteristic fragmentation patterns are expected, including the loss of a hydrogen radical (M-1), the loss of the formyl group (M-29, yielding a stable indolyl cation), and cleavage of the ethoxy group.[31][32][33]
Protocol 4.3: LC-MS Analysis
-
Authoritative Grounding: This protocol outlines a standard approach for analyzing small organic molecules by LC-MS, a cornerstone technique in drug discovery and development for purity assessment and identification.[34][35]
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).[36]
-
Chromatography: Inject the sample onto a suitable HPLC column (e.g., a C18 reverse-phase column). Elute the compound using a gradient of mobile phases, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid aids in the protonation of the analyte for positive mode ESI.
-
Mass Spectrometry:
-
Direct the eluent from the LC into the mass spectrometer's ESI source.
-
Operate the mass spectrometer in positive ion scanning mode to detect the [M+H]⁺ ion.
-
Acquire data over a relevant mass range (e.g., m/z 50-500).
-
To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the parent ion (m/z 190) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[37]
-
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